(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl cyclohexanecarboxylate
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Overview
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl cyclohexanecarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with trimethoxybenzoyl groups and a cyclohexanecarboxylate moiety, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl cyclohexanecarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The trimethoxybenzoyl groups may facilitate binding to certain enzymes or receptors, while the piperazine ring can modulate the compound’s overall activity. The cyclohexanecarboxylate moiety may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3,4,5-trimethoxybenzoyl)piperazine: Similar structure but lacks the cyclohexanecarboxylate group.
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of the target compound.
2-Methyl-1,4-bis(3,4,5-trimethoxybenzoyl)piperazine: A methyl-substituted derivative with different chemical properties.
Uniqueness
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl cyclohexanecarboxylate is unique due to the presence of both the cyclohexanecarboxylate and trimethoxybenzoyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Properties
CAS No. |
129229-89-6 |
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Molecular Formula |
C32H42N2O10 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl cyclohexanecarboxylate |
InChI |
InChI=1S/C32H42N2O10/c1-38-24-14-21(15-25(39-2)28(24)42-5)30(35)33-12-13-34(23(18-33)19-44-32(37)20-10-8-7-9-11-20)31(36)22-16-26(40-3)29(43-6)27(17-22)41-4/h14-17,20,23H,7-13,18-19H2,1-6H3 |
InChI Key |
BLDZWCUVWBMDLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C(C2)COC(=O)C3CCCCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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